Cas no 868375-99-9 (4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- F1815-0127
- (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
- 868375-99-9
- AKOS024611253
- 4-fluoro-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
- 4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
-
- Inchi: 1S/C18H15FN2O2S/c1-3-11-21-16-14(23-2)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(19)10-8-12/h3-10H,1,11H2,2H3/b20-18-
- InChI Key: KAPWRIVXEASYNM-ZZEZOPTASA-N
- SMILES: S1/C(=N\C(C2C=CC(=CC=2)F)=O)/N(CC=C)C2C(=CC=CC1=2)OC
Computed Properties
- Exact Mass: 342.08382706g/mol
- Monoisotopic Mass: 342.08382706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 67.2Ų
4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1815-0127-2μmol |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-5μmol |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-10μmol |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-20μmol |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-1mg |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-2mg |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-3mg |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-4mg |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-5mg |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1815-0127-10mg |
4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
868375-99-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
Professional Introduction to Compound with CAS No. 868375-99-9 and Product Name: 4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
The compound with the CAS number 868375-99-9 and the product name 4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a fluoro substituent, an alkene moiety, and a benzothiazole core, contributes to its unique chemical properties and biological activities.
Recent research in the domain of heterocyclic compounds has highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. The benzothiazole scaffold, known for its structural stability and biological relevance, serves as a privileged structure in drug design. In particular, the 4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide compound exhibits promising pharmacological profiles that make it a candidate for further investigation.
The fluoro group at the 4-position of the benzamide moiety is a well-documented pharmacophore that enhances metabolic stability and binding affinity. This modification is particularly relevant in modern drug design, where optimizing pharmacokinetic properties is crucial for therapeutic efficacy. The alkene substituent at the 3-position of the benzothiazole ring introduces conformational flexibility, which can influence both the compound's solubility and its interaction with biological targets.
Moreover, the methoxy group at the 4-position of the benzamide further modulates the electronic properties of the molecule, potentially affecting its reactivity and biological activity. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery. Studies have shown that similar benzothiazole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The 4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide compound has been investigated for its potential to interfere with key PPIs involved in diseases such as cancer and neurodegeneration. The benzothiazole core is particularly well-suited for this purpose due to its ability to mimic natural product scaffolds that are known to disrupt PPIs.
Another area of interest is the development of compounds that exhibit dual-targeting capabilities. The structural complexity of 4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide allows it to interact with multiple biological targets simultaneously. This approach has been shown to enhance therapeutic efficacy while minimizing side effects. For instance, recent studies have demonstrated that benzothiazole derivatives can simultaneously inhibit both kinases and transcription factors, making them attractive candidates for treating multifaceted diseases.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of various functional groups while maintaining structural integrity requires precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled chemists to produce complex molecules like 4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-y l)-2,3-dihydro -1 , 3 -benzothiazol - 2 - ylidenebenzamide with high yields and purity.
In conclusion, 4-fluoro-N-( 2 Z ) - 4 - methoxy - 3 - ( prop - 2 - en - 1 - yl ) - 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidenebenzamide represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an exciting subject for future research. As our understanding of molecular interactions continues to evolve, this compound will likely play a significant role in developing next-generation therapeutics.
868375-99-9 (4-fluoro-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)